5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide
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Overview
Description
5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide typically involves the reaction of 5,6-dichloropyridine-3-sulfonyl chloride with N-phenyl-N-prop-2-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid pathway.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Known for its use as an oxidizing agent in organic synthesis.
Prucalopride: A selective 5-HT4 receptor agonist used in the treatment of chronic constipation.
Uniqueness
5,6-Dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide is unique due to its dual functionality as both an antimicrobial agent and a building block for the synthesis of more complex molecules. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
5,6-dichloro-N-phenyl-N-prop-2-enylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-2-8-18(11-6-4-3-5-7-11)21(19,20)12-9-13(15)14(16)17-10-12/h2-7,9-10H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBROUDFELWGPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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